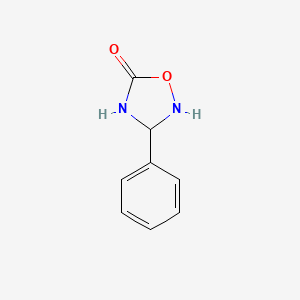
Mifepristone-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mifepristone-d6 is a deuterated form of mifepristone, a synthetic steroid with potent antiprogestational and antiglucocorticoid properties. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems without altering its pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mifepristone-d6 involves the incorporation of deuterium atoms into the mifepristone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Mifepristone-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted analogs, each with distinct pharmacological properties .
Applications De Recherche Scientifique
Mifepristone-d6 has a wide range of scientific research applications:
Pharmacokinetics: Used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of mifepristone.
Endometriosis Treatment: Investigated for its potential in treating endometriosis by inhibiting the growth of endometrial tissue.
Cancer Research: Studied for its anticancer properties, particularly in hormone-dependent cancers such as breast and prostate cancer.
Cushing’s Syndrome: Used in research to explore its efficacy in treating hypercortisolism in patients with Cushing’s syndrome.
Mécanisme D'action
Mifepristone-d6 exerts its effects by competitively binding to progesterone and glucocorticoid receptors, thereby blocking the action of endogenous progesterone and cortisol. This leads to the inhibition of progesterone-dependent processes such as endometrial decidualization and maintenance of pregnancy. Additionally, it increases the sensitivity of the myometrium to prostaglandins, facilitating uterine contractions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mifepristone: The non-deuterated form, used primarily for medical abortion and Cushing’s syndrome.
Asoprisnil: A selective progesterone receptor modulator with mixed agonist-antagonist properties.
Ulipristal Acetate: Another selective progesterone receptor modulator used for emergency contraception and treatment of uterine fibroids.
Uniqueness
Mifepristone-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications, particularly in tracing and quantifying the compound in biological systems without altering its pharmacological activity .
Propriétés
Formule moléculaire |
C29H35NO2 |
|---|---|
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
(8S,11R,13S,14S,17S)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1/i3D3,4D3 |
Clé InChI |
VKHAHZOOUSRJNA-SGXGQBIRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C#CC)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C)C([2H])([2H])[2H] |
SMILES canonique |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


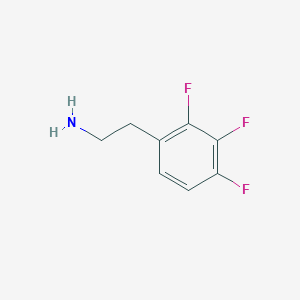
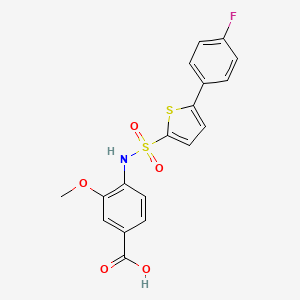
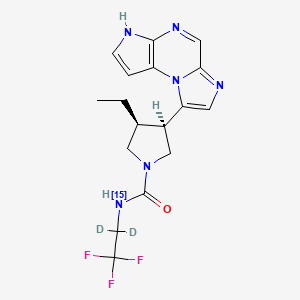
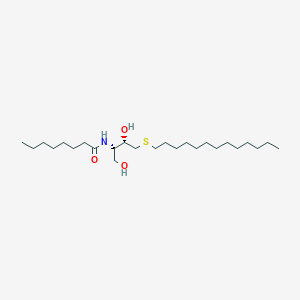
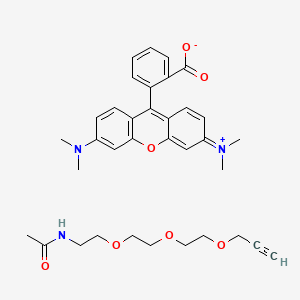
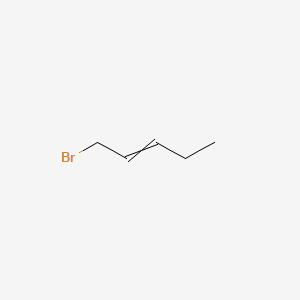
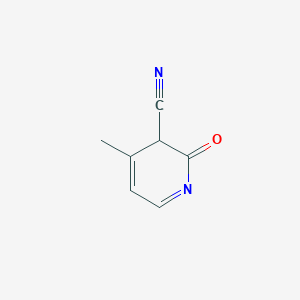
![(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid](/img/structure/B12366874.png)
![(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)
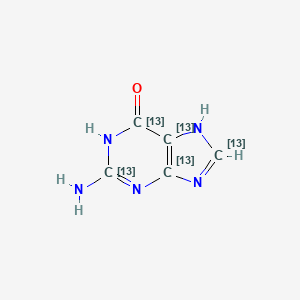
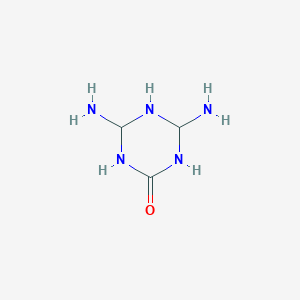
![(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12366913.png)
